molecular formula C18H17ClN6 B12223027 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12223027
M. Wt: 352.8 g/mol
InChI Key: NGFCTKFJFHYKDQ-UHFFFAOYSA-N
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Description

Structural Classification of Heterocyclic Compounds

Heterocyclic compounds constitute a fundamental class of organic molecules characterized by cyclic structures containing at least two different elements, typically including nitrogen, oxygen, or sulfur. The target compound belongs to the azolo-fused pyrimidine family, specifically combining pyrazole, triazole, and pyrimidine rings into a polycyclic system.

The structural hierarchy can be broken down as follows:

  • Core pyrimidine ring : A six-membered diunsaturated ring containing two nitrogen atoms at positions 1 and 3.
  • Fused pyrazolo system : A five-membered ring with two adjacent nitrogen atoms (positions 1 and 2) fused at the pyrimidine's 4,3-edge.
  • Triazolo annulation : A second five-membered ring containing three nitrogen atoms fused at the pyrimidine's 3,c-position.

This intricate fusion pattern creates a planar aromatic system with extended π-conjugation, as shown in the representative structure below:

      N           Cl  
      \\         /  
N====C(2)-----C(Ph)  
 ||   ||       |  
N====C(3)-Cyclohexyl  

The numbering follows IUPAC fused-ring conventions, prioritizing heteroatom positions and maintaining lowest possible locants. Such fused systems exhibit enhanced electronic delocalization compared to monocyclic analogs, influencing both physicochemical properties and biological target interactions.

Historical Development of Polycyclic Nitrogen-Containing Systems

The evolution of polycyclic nitrogen heterocycles spans three distinct phases:

Phase 1: Natural Product Isolation (Pre-1900)
Early discoveries focused on naturally occurring alkaloids like purine (1820) and pyrimidine (1837), which demonstrated the biological relevance of nitrogenous bases.

Phase 2: Synthetic Expansion (1900–1980)
Advancements in cyclization and annulation techniques enabled systematic synthesis of fused systems:

  • 1920s: Development of Huisgen cycloaddition for triazole synthesis
  • 1950s: Discovery of pyrazolo[3,4-d]pyrimidine as purine isostere
  • 1970s: First reports of triazolopyrimidines as adenosine receptor ligands

Phase 3: Targeted Drug Design (1990–Present)
Modern medicinal chemistry employs fused nitrogen heterocycles as:

  • Kinase inhibitor scaffolds (e.g., imatinib's pyrido[2,3-d]pyrimidine core)
  • Anticancer agents (e.g., pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR)
  • Antimicrobial compounds (e.g., triazolopyrimidine sulfonamides)

The compound under discussion represents a third-generation design combining pyrazole's metabolic stability with triazole's hydrogen-bonding capacity and pyrimidine's planar recognition surface.

Significance of 7-(2-Chlorophenyl)-3-Cyclohexyl Substitution Patterns

The substitution pattern critically modulates molecular properties through three primary mechanisms:

Electronic Effects

  • 2-Chlorophenyl group :
    • Induces electron-withdrawing (-I) effect via Cl substituent
    • Creates localized dipole at position 7
    • Enhances π-π stacking with aromatic residues in enzyme active sites

Steric Considerations

  • Cyclohexyl moiety at position 3 :
    • Provides axial chirality (chair conformation)
    • Creates hydrophobic pocket for van der Waals interactions
    • Reduces rotational freedom compared to linear alkyl chains

Pharmacophore Mapping
Comparative analysis with unsubstituted analogs reveals:

  • 10-fold increase in target binding affinity with 2-Cl substitution
  • 3.5× improved metabolic stability from cyclohexyl vs. methyl groups

Table 1: Substituent Effects on Molecular Properties

Position Substituent logP Polar SA (Ų) μ (Debye)
7 2-Chlorophenyl 3.2 48.7 2.8
3 Cyclohexyl 4.1 32.4 0.9
- Parent scaffold 1.7 85.2 4.5

Data adapted from related pyrazolo-triazolopyrimidine derivatives.

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

10-(2-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17ClN6/c19-14-8-4-5-9-15(14)25-17-13(10-21-25)18-23-22-16(24(18)11-20-17)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2

InChI Key

NGFCTKFJFHYKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Alkylation

A patent method describes alkylation using cyclohexylmagnesium bromide to introduce the cyclohexyl group. However, this approach is less efficient (yield: 65%) compared to cyclocondensation.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction time from 3 hours to 30 minutes, achieving comparable yields (80%).

Optimization and Scale-Up Considerations

Critical Parameters

  • POCl₃ Purity : ≥99% minimizes side reactions during chlorination.
  • Hydrazine Hydrate Excess : A 3:1 molar ratio (hydrazine:2a ) maximizes substitution yield.
  • Orthoester Selection : Triethyl cyclohexyl orthoester must be anhydrous to prevent hydrolysis.

Scale-Up Challenges

  • Exothermic reactions during chlorination require controlled cooling.
  • Column chromatography becomes impractical at >100 g scale; alternative purification (e.g., recrystallization) is recommended.

Analytical Characterization and Quality Control

HPLC Purity

  • Column : C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase : Acetonitrile:water (70:30)
  • Retention Time : 6.8 minutes
  • Purity : 99.2%.

Stability Studies

  • No degradation observed after 6 months at 25°C/60% RH.

Research Findings and Comparative Analysis

Yield Comparison

Method Yield (%) Purity (%)
Cyclocondensation 82 99.2
Grignard Alkylation 65 97.5
Microwave 80 98.8

Cost Analysis

  • Cyclocondensation is 30% cheaper than Grignard methods due to lower reagent costs.

Chemical Reactions Analysis

Cyclization Reactions

The pyrazolo-triazolo-pyrimidine core formation involves intramolecular cyclization , often facilitated by acidic or basic conditions. For example:

  • Amidine intermediates undergo cyclization to form fused triazolo-pyrimidine rings through nucleophilic attack on carbonyl groups .

Substitution Reactions

  • Chlorination : The introduction of the 2-chlorophenyl group may proceed via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the phenyl ring.

  • Alkylation : Cyclohexyl groups are typically introduced via alkylation reactions, such as SN2 displacement or Friedel-Crafts alkylation.

Ring Rearrangement

In some cases, isomerization occurs via tandem ring-opening and -closing mechanisms. For example, pyrazolo-triazolo-pyrimidine derivatives may undergo thermally induced rearrangements to form more stable isomers .

Characterization Methods

The compound is typically characterized using:

  • NMR Spectroscopy :

    • Proton (1^1H NMR) and carbon (13^{13}C NMR) spectra confirm the structure by identifying key signals (e.g., cyclohexyl protons, aromatic protons).

    • Example: The –N(CH₃)₂ group exhibits signals in the δ 3.10–3.27 ppm range .

  • IR Spectroscopy :

    • Absorption bands for nitrile (C≡N) or carbonyl (C=O) groups are analyzed.

    • Example: A peak at ν 735 cm⁻¹ indicates C-Cl bonds .

  • Elemental Analysis :

    • Confirming molecular formula through CHN analysis.

Table 2: Spectral Data for Characterization

TechniqueKey Observations
1^1H NMRδ 3.10–3.27 ppm (–N(CH₃)₂), aromatic protons
IRν 735 cm⁻¹ (C-Cl), absence of nitrile bands (if absent)
Elemental AnalysisConfirm molecular formula (C₂₄H₂₃ClN₆)

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives as antiviral agents. Notably, compounds derived from this scaffold have shown promising activity against SARS-CoV-2, the virus responsible for COVID-19.

Case Study: Antiviral Activity Against SARS-CoV-2

A study evaluated several synthesized compounds for their antiviral efficacy against SARS-CoV-2. The results indicated that specific derivatives exhibited significant antiviral properties with low half-maximal inhibitory concentration (IC50) values:

Compound CodeCytotoxicity (CC50, µM)Antiviral Activity (IC50, µM)Selectivity Index (SI)
7c156.451.2130
7d167.042.3471
7e165.042.372
Lopinavir44.955.2468.57

The compound 7c demonstrated the most favorable selectivity index (SI) of 130, surpassing the widely used protease inhibitor Lopinavir in terms of potency and safety profile .

Anticancer Applications

Beyond antiviral activity, compounds within this class have also been investigated for their anticancer properties. The pyrazole moiety is known for its broad range of biological activities including anticancer effects.

Case Study: Anticancer Efficacy

Research has shown that pyrazolo derivatives can inhibit various cancer cell lines effectively:

  • Compound 21 exhibited significant anticancer efficacy against HCT116 and MCF-7 cell lines with IC50 values of 0.39±0.06μM0.39\pm 0.06\mu M and 0.46±0.04μM0.46\pm 0.04\mu M, respectively.
  • Another study reported derivatives with IC50 values as low as 0.01μM0.01\mu M against MCF7 cancer cells and 0.03μM0.03\mu M against NCI-H460 cells .

These findings suggest that pyrazolo-based compounds could serve as potent candidates for further development in cancer therapeutics.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of electron-withdrawing and electron-donating groups on the phenyl ring significantly influences their biological activity.

  • Compounds with electron-withdrawing groups showed enhanced antiviral activity compared to those with electron-donating groups.
  • The structural modifications and their corresponding activities were systematically analyzed to identify optimal configurations for higher potency and selectivity against target pathogens and cancer cells .

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at positions 3, 7, and other sites, leading to variations in physicochemical properties, receptor affinity, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Differences

Compound Name Substituents (Positions) Molecular Weight Key Physicochemical Notes
7-(2-Chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Target) 7: 2-Cl-Ph; 3: Cyclohexyl ~428.3* Enhanced lipophilicity due to cyclohexyl group; moderate polarity from Cl substituent .
7-p-Tolyl-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 7, ) 7: p-Tolyl; 3: Methyl 320.3 Methyl group at C3 shifts C3-H and C5-H protons downfield in ¹H-NMR .
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7: 3-Cl-Ph; 2: 4-tert-butyl-Ph 402.9 Bulky tert-butyl group enhances steric hindrance; higher molecular weight .
5-Amino-7-[3-(4-methoxyphenyl)propyl]-2-(2-furyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7: 4-MeO-Ph-propyl; 2: Furyl 429.4 Hydrophilic 4-methoxyphenyl improves water solubility; furyl enhances π-π interactions .

Notes:

  • Chlorophenyl groups (2-Cl vs. 3-Cl) influence electronic effects: 2-Cl induces greater steric and electronic distortion than 3-Cl .

Biological Activity

The compound 7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article examines the biological activity of this compound through various studies, highlighting its efficacy against cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C15H17ClN6C_{15}H_{17}ClN_6, with a molecular weight of approximately 320.79 g/mol. The structure features a complex heterocyclic arrangement that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. The following sections detail specific findings related to this compound's activity.

Cytotoxic Activity

A study assessing the cytotoxic effects of various derivatives of pyrazolo-triazolopyrimidines found that many exhibited IC50 values in the nanomolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. For example:

CompoundCell LineIC50 (nM)
7-(2-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineMCF-745–97
HCT-1166–99
HepG-248–90

These values suggest that the compound has superior cytotoxic activity compared to standard treatments like sorafenib (IC50: 144 nM for MCF-7) .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. It has been shown to target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Enzyme Inhibition

Research indicates that derivatives of this compound can effectively inhibit CDK2 with promising selectivity. The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Experimental Evidence

Several experimental studies have highlighted the effectiveness of this compound:

  • Antitumor Activity : In vitro assays demonstrated that the compound significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
  • Antiviral Potential : Molecular docking studies suggested potential antiviral activity against SARS-CoV-2, with some derivatives showing IC50 values lower than those of established protease inhibitors .
  • Comparative Studies : In comparative studies with other pyrazolo-triazolopyrimidines, this specific compound exhibited enhanced potency against multiple cancer types .

Q & A

Q. What are the optimal synthetic routes for 7-(2-chlorophenyl)-3-cyclohexyl-pyrazolo-triazolo-pyrimidine derivatives?

  • Methodological Answer : The synthesis of fused pyrazolo-triazolo-pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, cycloaddition, or nucleophilic substitution. For example, styrylpyrazoloformimidate intermediates can be used to construct the fused triazolo-pyrimidine core via thermally activated cyclization (70–90°C in DMF or DMSO) . Key steps include:
  • Step 1 : Formation of the pyrazole ring using hydrazine derivatives and β-ketoesters.
  • Step 2 : Introduction of the triazole moiety via oxidative cyclization with iodine or Cu(I) catalysts.
  • Step 3 : Functionalization of the cyclohexyl and chlorophenyl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
    Yield optimization (e.g., 62–88% for analogous compounds) requires precise stoichiometric control and inert atmosphere conditions .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Structural elucidation relies on:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.93–8.45 ppm, cyclohexyl protons as multiplet signals) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 430 [M+^+]) to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.2% deviation acceptable) .
  • X-ray Crystallography : For absolute conformation determination, as demonstrated for structurally related pyrazolo[4,3-c]pyridines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to assess interactions with kinase ATP-binding pockets. Key steps:
  • Target Selection : Prioritize kinases with conserved catalytic lysine residues (e.g., PIM-1 kinase).
  • Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge distribution.
  • Validation : Cross-reference with experimental IC50_{50} data from kinase inhibition assays. Studies on analogous triazolopyrimidinones suggest binding energies ≤−8.5 kcal/mol indicate strong affinity .

Q. How to resolve contradictions in biological activity data across cell lines?

  • Methodological Answer : Discrepancies in cytotoxicity or potency may arise from:
  • Cellular Context : Test in isogenic cell lines (e.g., wild-type vs. p53-null) to assess dependency on specific pathways.
  • Metabolic Stability : Perform hepatic microsome assays to evaluate cytochrome P450-mediated degradation.
  • Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific kinase interactions.
    For example, chlorophenyl-substituted triazoles show variable activity due to differential efflux pump expression .

Q. What strategies improve solubility without compromising target affinity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or acetate groups at the pyrimidine N-3 position for enhanced aqueous solubility.
  • Co-Crystallization : Use GRAS (Generally Recognized as Safe) co-formers like cyclodextrins, as demonstrated for pyrazolo[4,3-d]pyrimidines .
  • SAR Analysis : Replace the cyclohexyl group with a morpholine ring (logP reduction by ~1.5 units) while maintaining affinity through π-π stacking .

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